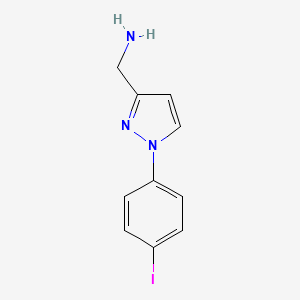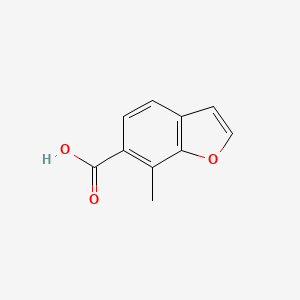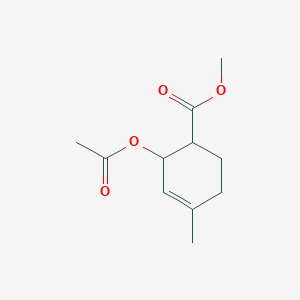
4,6-dichloro-2-pyridin-3-ylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dichloro-2-pyridin-3-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with a pyridyl group at the 2-position and chlorine atoms at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-pyridin-3-ylquinazoline typically involves the condensation of 3-aminopyridine with 4,6-dichloroquinazoline. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The pyridyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer, due to its ability to interfere with specific molecular pathways.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,6-dichloro-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer.
Vergleich Mit ähnlichen Verbindungen
2-(3-Pyridyl)-4-chloroquinazoline: Similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.
2-(3-Pyridyl)-6-chloroquinazoline: Another similar compound with a single chlorine atom at a different position.
4,6-Dichloroquinazoline:
Uniqueness: 4,6-dichloro-2-pyridin-3-ylquinazoline is unique due to the presence of both the pyridyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H7Cl2N3 |
|---|---|
Molekulargewicht |
276.12 g/mol |
IUPAC-Name |
4,6-dichloro-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C13H7Cl2N3/c14-9-3-4-11-10(6-9)12(15)18-13(17-11)8-2-1-5-16-7-8/h1-7H |
InChI-Schlüssel |
WLQQLACKDNNKEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4-[(pyridin-2-yl)sulfanyl]phenol](/img/structure/B8562497.png)
![4-[2-Oxo-2-(4-methyl-1-piperazinyl)ethyl]pyridine](/img/structure/B8562508.png)


![12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide](/img/structure/B8562530.png)

![5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8562546.png)

![5-Chloro-3-(5-fluoro-4-methylsulfonyl-pyrimidin-2-yl)-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B8562558.png)



![3-[(2-Chloro-4-pyrimidinyl)oxy]-1-propanol](/img/structure/B8562584.png)

